molecular formula C23H26ClN5O2 B11255344 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Cat. No.: B11255344
M. Wt: 439.9 g/mol
InChI Key: DRQCYTXHONOCAF-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound is characterized by its complex structure, which includes a triazoloazepine ring, a chloromethylphenyl group, and a methoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the chloromethylphenyl and methoxyphenyl groups. Common reagents used in these steps include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-2-methylphenyl)-3-(3-hydroxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
  • 1-(3-chloro-2-methylphenyl)-3-(3-ethoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Uniqueness

The uniqueness of 1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea lies in its specific combination of functional groups and its potential biological activities. The presence of the triazoloazepine ring and the specific substitution pattern on the phenyl rings may confer unique properties compared to similar compounds.

Properties

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H26ClN5O2/c1-16-19(24)10-7-11-20(16)29(23(30)25-17-8-6-9-18(14-17)31-2)15-22-27-26-21-12-4-3-5-13-28(21)22/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)

InChI Key

DRQCYTXHONOCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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